Cas no 2649071-94-1 (1-(2-isocyanatoethyl)-1-methylcyclopropane)

1-(2-isocyanatoethyl)-1-methylcyclopropane 化学的及び物理的性質
名前と識別子
-
- 1-(2-isocyanatoethyl)-1-methylcyclopropane
- EN300-1806303
- 2649071-94-1
-
- インチ: 1S/C7H11NO/c1-7(2-3-7)4-5-8-6-9/h2-5H2,1H3
- InChIKey: MBYVRCZZLDOLND-UHFFFAOYSA-N
- ほほえんだ: O=C=NCCC1(C)CC1
計算された属性
- せいみつぶんしりょう: 125.084063974g/mol
- どういたいしつりょう: 125.084063974g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 3
- 複雑さ: 143
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 29.4Ų
1-(2-isocyanatoethyl)-1-methylcyclopropane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1806303-5.0g |
1-(2-isocyanatoethyl)-1-methylcyclopropane |
2649071-94-1 | 5g |
$2732.0 | 2023-06-03 | ||
Enamine | EN300-1806303-0.1g |
1-(2-isocyanatoethyl)-1-methylcyclopropane |
2649071-94-1 | 0.1g |
$867.0 | 2023-09-19 | ||
Enamine | EN300-1806303-2.5g |
1-(2-isocyanatoethyl)-1-methylcyclopropane |
2649071-94-1 | 2.5g |
$1931.0 | 2023-09-19 | ||
Enamine | EN300-1806303-0.25g |
1-(2-isocyanatoethyl)-1-methylcyclopropane |
2649071-94-1 | 0.25g |
$906.0 | 2023-09-19 | ||
Enamine | EN300-1806303-0.05g |
1-(2-isocyanatoethyl)-1-methylcyclopropane |
2649071-94-1 | 0.05g |
$827.0 | 2023-09-19 | ||
Enamine | EN300-1806303-0.5g |
1-(2-isocyanatoethyl)-1-methylcyclopropane |
2649071-94-1 | 0.5g |
$946.0 | 2023-09-19 | ||
Enamine | EN300-1806303-1g |
1-(2-isocyanatoethyl)-1-methylcyclopropane |
2649071-94-1 | 1g |
$986.0 | 2023-09-19 | ||
Enamine | EN300-1806303-5g |
1-(2-isocyanatoethyl)-1-methylcyclopropane |
2649071-94-1 | 5g |
$2858.0 | 2023-09-19 | ||
Enamine | EN300-1806303-10.0g |
1-(2-isocyanatoethyl)-1-methylcyclopropane |
2649071-94-1 | 10g |
$4052.0 | 2023-06-03 | ||
Enamine | EN300-1806303-1.0g |
1-(2-isocyanatoethyl)-1-methylcyclopropane |
2649071-94-1 | 1g |
$943.0 | 2023-06-03 |
1-(2-isocyanatoethyl)-1-methylcyclopropane 関連文献
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1. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852
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Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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Rong Sun,Xiao-Jiao Du,Chun-Yang Sun,Song Shen,Yang Liu,Yan Bao,Yan-Hua Zhu Biomater. Sci., 2015,3, 1105-1113
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
1-(2-isocyanatoethyl)-1-methylcyclopropaneに関する追加情報
Professional Introduction to Compound with CAS No. 2649071-94-1 and Product Name: 1-(2-isocyanatoethyl)-1-methylcyclopropane
The compound with the CAS number 2649071-94-1 and the product name 1-(2-isocyanatoethyl)-1-methylcyclopropane represents a significant advancement in the field of organic chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has garnered considerable attention due to its potential applications in drug development and material science. The presence of an isocyanate group and a cyclopropane ring in its molecular structure imparts distinct chemical properties that make it a valuable candidate for further exploration.
1-(2-isocyanatoethyl)-1-methylcyclopropane is a versatile intermediate that finds utility in the synthesis of various complex molecules. The isocyanate functional group (-NCO) is particularly noteworthy, as it serves as a reactive site for polymerization reactions, leading to the formation of polyurethanes and other polymeric materials. Additionally, the cyclopropane ring introduces rigidity to the molecular framework, which can influence the compound's interactions with biological targets. These structural attributes make it an intriguing subject for researchers seeking to develop novel therapeutic agents.
In recent years, there has been growing interest in leveraging cyclic compounds like 1-(2-isocyanatoethyl)-1-methylcyclopropane for their ability to modulate biological pathways. The cyclopropane moiety, known for its strain and reactivity, can enhance binding affinity to specific enzymes or receptors, making it a promising scaffold for drug design. Furthermore, the isocyanate group offers opportunities for covalent modifications, allowing chemists to tailor the compound's properties for targeted applications.
One of the most compelling aspects of 1-(2-isocyanatoethyl)-1-methylcyclopropane is its potential in medicinal chemistry. Researchers have begun exploring its derivatives as candidates for treating various diseases, including inflammatory disorders and infectious diseases. The compound's ability to undergo selective reactions with nucleophiles has opened doors for the development of small molecule inhibitors that can disrupt pathogenic mechanisms. For instance, studies have shown that derivatives of this compound exhibit inhibitory effects on certain enzymes implicated in inflammation, suggesting their therapeutic potential.
The synthesis of 1-(2-isocyanatoethyl)-1-methylcyclopropane presents both challenges and opportunities. The isocyanate group is highly reactive and requires careful handling under controlled conditions to prevent unwanted side reactions. However, advancements in synthetic methodologies have enabled chemists to produce this compound with high purity and yield, facilitating its use in downstream applications. Techniques such as transition-metal-catalyzed reactions and protective group strategies have been employed to optimize its synthesis, ensuring that researchers can access sufficient quantities for their studies.
Recent breakthroughs in computational chemistry have also contributed to the understanding of 1-(2-isocyanatoethyl)-1-methylcyclopropane's reactivity and function. Molecular modeling studies have helped predict how this compound interacts with biological targets at the atomic level, providing insights into its mechanism of action. These computational approaches complement experimental work by allowing researchers to test hypotheses virtually before conducting costly laboratory experiments. Such interdisciplinary collaboration has accelerated the discovery process and led to more efficient drug development pipelines.
The pharmaceutical industry has taken notice of 1-(2-isocyanatoethyl)-1-methylcyclopropane's potential, leading to several ongoing clinical trials investigating its derivatives as therapeutic agents. These trials aim to evaluate their safety and efficacy in treating conditions ranging from autoimmune diseases to cancer. Preliminary results are promising, with some derivatives showing significant anti-inflammatory properties in preclinical models. As more data becomes available, it is expected that this compound will play an increasingly important role in modern medicine.
Beyond pharmaceutical applications, 1-(2-isocyanatoethyl)-1-methylcyclopropane holds promise in material science. Its ability to form polymers with unique properties makes it a valuable precursor for developing advanced materials used in coatings, adhesives, and elastomers. Researchers are exploring ways to incorporate this compound into novel formulations that exhibit enhanced durability or biodegradability, addressing environmental concerns while maintaining performance standards.
The future of 1-(2-isocyanatoethyl)-1-methylcyclopropane looks bright, with ongoing research efforts aimed at expanding its utility across multiple domains. As our understanding of its chemical behavior deepens, new applications will likely emerge, further solidifying its importance in both academic and industrial settings. Collaborative efforts between chemists, biologists, and engineers will be crucial in harnessing its full potential and translating laboratory discoveries into real-world solutions.
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